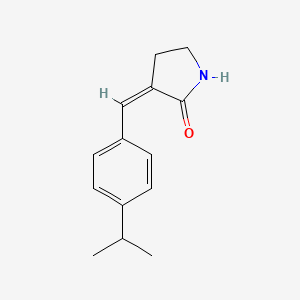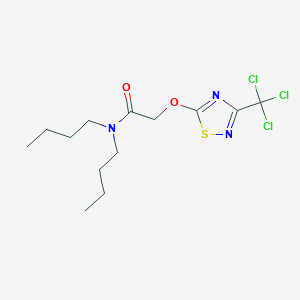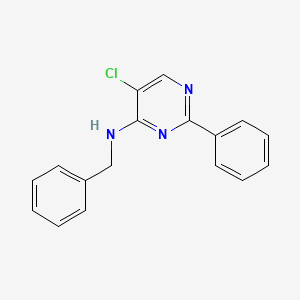![molecular formula C13H14N4OS B12924185 N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 828920-94-1](/img/structure/B12924185.png)
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is a compound that features a thiazole ring, a pyrrolidine ring, and a nicotinamide moiety. These structural components are known for their significant roles in medicinal chemistry and drug design due to their biological activities and ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and nicotinamide groups. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the nicotinamide moiety is often added via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can modulate receptor functions. The nicotinamide moiety may also play a role in binding to NAD+ dependent enzymes, affecting cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Nicotinamide derivatives: Compounds like nicotinamide riboside .
Uniqueness
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is unique due to its combination of the thiazole, pyrrolidine, and nicotinamide moieties, which confer distinct biological activities and potential therapeutic applications. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
828920-94-1 |
|---|---|
Molekularformel |
C13H14N4OS |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18) |
InChI-Schlüssel |
BNUWUSVVAJDVBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



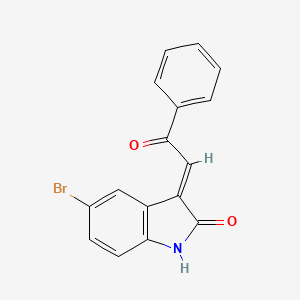
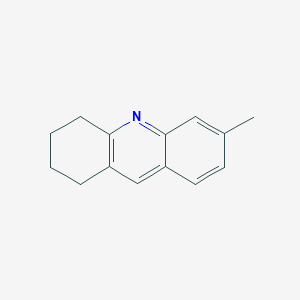
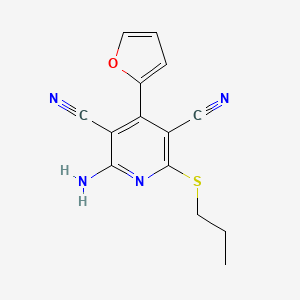
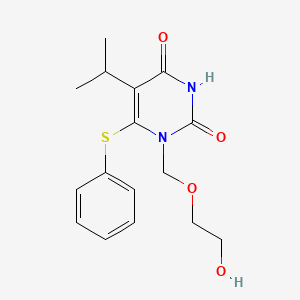
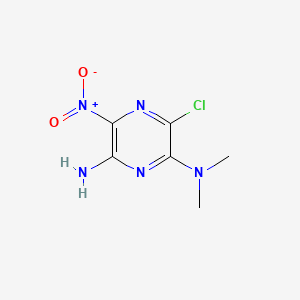


![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)

